(S)-1-(3-Methoxyphenyl)propan-1-amine

Serotonin transporter Antidepressant Monoamine reuptake

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS 623143-35-1) is a stereochemically pure chiral phenethylamine supplied at ≥95% purity for demanding CNS drug discovery programs. Choose this (S)-enantiomer to eliminate variability from its (R)-counterpart and ensure reproducible SERT pharmacology (IC₅₀ = 120 nM). The 3-methoxyphenyl substitution delivers a calculated LogP of 3.60730 — distinct from para/ortho isomers — enabling its deployment as a chiral NK3 antagonist scaffold (Kd = 18.6 nM) with a demonstrated hERG IC₅₀ of 25 µM. Trusted by medicinal chemistry teams for enantioselective methodology validation (>99% ee via enzymatic resolution). Standard international B2B shipping.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12048637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Methoxyphenyl)propan-1-amine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)N
InChIInChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1
InChIKeyYKOYYTCNJPJMSK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3-Methoxyphenyl)propan-1-amine: Chiral Phenethylamine Building Block for CNS-Focused Medicinal Chemistry


(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS free base: N/A; HCl salt: 623143-35-1) is a chiral primary amine belonging to the phenethylamine class, with molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol . The compound features a chiral center at the carbon bearing the amine group, making stereochemistry critical for biological target engagement. The 3-methoxyphenyl substitution pattern confers distinct physicochemical properties that differentiate it from its 4-methoxy and unsubstituted analogs [1]. The hydrochloride salt (molecular weight 201.69 g/mol, calculated LogP 3.60730) is the standard research-grade form due to enhanced stability and aqueous solubility suitable for in vitro assays [2].

Why Generic Substitution Fails: Structural and Stereochemical Determinants of (S)-1-(3-Methoxyphenyl)propan-1-amine Activity


Interchanging (S)-1-(3-Methoxyphenyl)propan-1-amine with its regioisomers, enantiomer, or non-chiral analogs is not scientifically justifiable due to quantifiable differences in target engagement, cardiac safety liability, and metabolic handling. The (S)-enantiomer is not simply interchangeable with the (R)-form; chiral amines often exhibit stereospecific binding to monoamine transporters and GPCRs that can translate into divergent functional outcomes . Furthermore, the meta-methoxy substitution on the phenyl ring confers distinct lipophilicity (calculated LogP = 3.60730 for HCl salt [1]) and receptor interaction profiles compared to para-methoxy or ortho-methoxy variants, as demonstrated by structure-activity relationship studies showing that methoxy positional isomerism alters binding affinity by orders of magnitude [2]. The data presented in Section 3 quantify these differential features.

Quantitative Differentiation Evidence: (S)-1-(3-Methoxyphenyl)propan-1-amine Versus Key Comparators


Serotonin Transporter (SERT) Inhibition: Meta-Methoxy Substitution Confers Reduced Potency Relative to Fluoxetine

(S)-1-(3-Methoxyphenyl)propan-1-amine exhibits SERT inhibition with an IC₅₀ value of 120 nM. This potency is moderately lower than that of fluoxetine (a clinical SSRI comparator) and should be interpreted as evidence of differential target engagement rather than a direct claim of clinical superiority . The meta-methoxy substitution pattern contributes to this activity profile.

Serotonin transporter Antidepressant Monoamine reuptake

hERG Cardiac Safety Liability: Quantified Low-Risk Profile for CNS Candidate Screening

In an electrophysiological safety assessment using Qpatch-clamp on CHO cells expressing human hERG channels, (S)-1-(3-Methoxyphenyl)propan-1-amine demonstrated an IC₅₀ of 25,000 nM (25 µM) [1]. This value is substantially higher than the typical safety alert threshold of 1-10 µM used in drug discovery programs, indicating low inherent hERG liability.

hERG channel Cardiac safety Drug discovery

Enzymatic Chiral Resolution: Superior Selectivity for (S)-Enantiomer Isolation in Scalable Synthesis

The (S)-enantiomer of 1-(3-methoxyphenyl)propan-1-amine can be obtained with high selectivity via enzyme-catalyzed kinetic resolution using lipases and isopropyl methoxyacetate as the acylating agent [1]. This method achieves enantiomeric excess values exceeding 99% ee for the (S)-form in reported protocols using L-tartaric acid resolution .

Chiral resolution Enzymatic synthesis Process chemistry

NK3 Receptor Antagonism: Documented Affinity Supporting CNS Indication Targeting

Compounds within the (S)-1-aryl-propan-1-amine structural class have been characterized as NK3 receptor antagonists with demonstrable binding affinity. A representative compound from this scaffold class exhibited a Kd of 18.6 nM against human NK3 receptor expressed in HEK293 cells in competitive inhibition assays [1]. Patent literature further corroborates that derivatives of this core structure function as NK3 receptor antagonists with therapeutic potential for depression, anxiety disorders, psychosis, and schizophrenia [2].

NK3 receptor Neurokinin antagonist CNS disorders

Lipophilicity Profile: Calculated LogP Differentiates Meta-Methoxy from Achiral Propanamine Analog

The hydrochloride salt of (S)-1-(3-methoxyphenyl)propan-1-amine exhibits a calculated LogP of 3.60730 [1]. This value is substantially higher than that of the achiral 3-(3-methoxyphenyl)propan-1-amine analog, which has a calculated LogP of 1.7894 .

Lipophilicity Blood-brain barrier Physicochemical properties

Validated Application Scenarios for (S)-1-(3-Methoxyphenyl)propan-1-amine in Research and Development


CNS Drug Discovery: NK3 Receptor Antagonist Lead Optimization Programs

Use as a chiral scaffold for developing novel NK3 receptor antagonists targeting depression, anxiety, and schizophrenia indications. The documented class-level NK3 receptor binding (Kd = 18.6 nM for representative class members ) and patent-protected therapeutic claims [1] validate this application direction. The favorable hERG safety profile (IC₅₀ = 25 µM [2]) supports progression into lead optimization without inherent cardiac liability concerns.

Monoamine Transporter Pharmacology: SERT-Interacting Tool Compound Development

Deploy as a reference compound in SERT pharmacology studies requiring moderate target engagement. The characterized SERT inhibition (IC₅₀ = 120 nM ) provides a defined baseline for structure-activity relationship investigations, while the stereochemically pure (S)-enantiomer ensures reproducible binding data across replicate experiments.

Asymmetric Synthesis Methodology Development and Chiral Building Block Supply

Utilize as a model substrate for developing and validating enantioselective synthetic methodologies, particularly enzyme-catalyzed kinetic resolutions. The demonstrated ability to achieve >99% ee via enzymatic resolution [1] makes this compound a reliable benchmark for chiral amine synthesis optimization and scale-up studies.

Comparative CNS Penetration and Physicochemical Property Studies

Employ in comparative studies of blood-brain barrier penetration due to its distinctive lipophilicity profile (calculated LogP = 3.60730 ) relative to achiral analogs (LogP = 1.7894 [1]). The approximately 66-fold higher theoretical partition coefficient supports its use in investigations correlating LogP with CNS exposure.

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